Foreword: Navigating the Landscape of Specialty Chemicals
Foreword: Navigating the Landscape of Specialty Chemicals
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Fluorinated Thiobenzamides, with a Focus on 4-Fluoro-2-methyl-thiobenzamide
In the realm of drug discovery and materials science, the introduction of specific functional groups can profoundly alter the physicochemical and biological properties of a molecule. Fluorinated aromatic compounds, in particular, have garnered significant attention for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on the chemical properties of a niche yet promising class of compounds: fluorinated thiobenzamides.
Part 1: The Model Compound: 4-Fluorothiobenzamide
The foundational step to understanding the target molecule is to master its parent analogue. 4-Fluorothiobenzamide serves as an excellent model, providing a baseline for its chemical behavior and properties.
Molecular Identity and Physicochemical Properties
4-Fluorothiobenzamide is an organofluorine compound characterized by a thioamide group attached to a 4-fluorinated benzene ring.[3] Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-fluorobenzenecarbothioamide | [3] |
| CAS Number | 22179-72-2 | [3] |
| Molecular Formula | C₇H₆FNS | [3] |
| Molecular Weight | 155.19 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 150 °C | [4] |
| Boiling Point (Predicted) | 239.5 ± 42.0 °C | [4] |
| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 12.50 ± 0.29 | [4] |
| InChIKey | VQFOHZWOKJQOGO-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=CC=C1C(=S)N)F | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation of synthetic compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Fluorothiobenzamide is distinguished by characteristic absorption bands. Key vibrational frequencies include the N-H stretching of the primary amide, C=S stretching (thioamide I band), and the C-F stretching of the fluoroaromatic system. The presence of these peaks provides definitive evidence of the compound's structure.[3]
-
Raman Spectroscopy: Complementing IR, Raman spectroscopy helps to identify vibrations, particularly for the symmetric C=S bond, providing a more complete vibrational profile of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the amide protons (a broad singlet) and two distinct signals in the aromatic region, appearing as doublets of doublets due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon spectrum would display a characteristic downfield signal for the thio-carbonyl carbon (C=S), typically around 200 ppm. The aromatic carbons would show splitting due to C-F coupling, with the carbon directly bonded to fluorine exhibiting the largest coupling constant.
-
¹⁹F NMR: A singlet would be observed in the fluorine NMR spectrum, confirming the presence of the single fluorine atom on the aromatic ring.
-
Synthesis Pathway: Thionation of Benzamides
The most common and efficient laboratory-scale synthesis of thioamides involves the thionation of the corresponding amide. A well-established method utilizes Lawesson's reagent. The causality behind this choice is the reagent's high reactivity and specificity for converting carbonyls (C=O) to thiocarbonyls (C=S) under relatively mild conditions.
Caption: General synthesis workflow for 4-Fluorothiobenzamide.
Protocol: Synthesis of 4-Fluorothiobenzamide
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzamide (1 equivalent) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution. Self-Validating Insight: Using 0.5 eq is crucial as the reagent contains two P=S moieties that can react.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter to remove any insoluble byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Fluorothiobenzamide.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 4-Fluorothiobenzamide presents specific hazards.[3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][5]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]
Standard Handling Procedures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handle in a well-ventilated area or a chemical fume hood.[6]
-
Avoid ingestion, inhalation, and contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[5]
Part 2: The Target Molecule: 4-Fluoro-2-methyl-thiobenzamide
With a solid understanding of the model compound, we can now extrapolate the properties of 4-Fluoro-2-methyl-thiobenzamide. The key structural difference is the introduction of a methyl group at the C-2 position (ortho to the thioamide). This addition is not trivial and induces significant electronic and steric effects.
Predicted Molecular and Physicochemical Properties
The methyl group adds to the molecular weight and is expected to influence intermolecular forces, thereby altering physical properties like melting and boiling points.
| Property | Predicted Value / Effect | Rationale |
| IUPAC Name | 4-fluoro-2-methylbenzenecarbothioamide | Standard nomenclature |
| Molecular Formula | C₈H₈FNS | Addition of a -CH₂- group |
| Molecular Weight | 169.22 g/mol | Calculated from formula |
| Melting Point | Likely lower than 150 °C | The ortho-methyl group can disrupt crystal lattice packing compared to the unsubstituted analogue, typically lowering the melting point. |
| Solubility | Increased solubility in nonpolar solvents | The methyl group increases the nonpolar character of the molecule. |
Impact of the 2-Methyl Group on Reactivity and Conformation
The primary influence of the ortho-methyl group is steric hindrance.
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Conformational Restriction: The methyl group will sterically clash with the thioamide functional group, forcing the C(S)NH₂ group to twist out of the plane of the benzene ring. This loss of planarity can affect the molecule's electronic properties and its ability to participate in reactions where conjugation is important.
-
Electronic Effect: The methyl group is weakly electron-donating through hyperconjugation. This effect slightly increases the electron density of the aromatic ring, which could subtly influence its reactivity in electrophilic substitution reactions, though the thioamide group's directing effects would be more dominant.
Caption: Steric effect of the ortho-methyl group on molecular planarity.
Proposed Synthesis Pathway
The synthesis of 4-Fluoro-2-methyl-thiobenzamide would logically start from a precursor already containing the 4-fluoro-2-methylbenzene core. 4-Fluoro-2-methylbenzonitrile is a commercially available and ideal starting material.[7] The conversion of a nitrile to a thioamide can be achieved using hydrogen sulfide (H₂S) or other sulfiding agents.
Caption: Proposed synthesis of the target molecule from its nitrile precursor.
Protocol: Proposed Synthesis of 4-Fluoro-2-methyl-thiobenzamide
-
Setup: Dissolve 4-Fluoro-2-methylbenzonitrile (1 equivalent) in a solution of pyridine and triethylamine. Causality: The basic amine solvent acts as a catalyst and traps the HCl byproduct if using H₂S from a salt.
-
Reaction: Bubble hydrogen sulfide gas through the solution at room temperature or with gentle heating. Alternatively, use a sulfiding agent like sodium hydrosulfide.
-
Monitoring: Track the disappearance of the nitrile starting material by IR spectroscopy (loss of the C≡N stretch at ~2230 cm⁻¹) or TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and acidify to precipitate the crude thioamide.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization to obtain the final product.
Potential in Drug Development
The structural motifs present in 4-Fluoro-2-methyl-thiobenzamide are highly relevant to medicinal chemistry.
-
Fluorine Atom: As established, the fluorine at the 4-position is a bioisostere for a hydrogen atom that can block metabolic oxidation at that site, potentially increasing the drug's half-life.[1][2]
-
Thioamide Group: This functional group is a key component in several classes of drugs, including anti-androgens like Enzalutamide (which contains a related thiohydantoin core).[8] It can act as a hydrogen bond donor and acceptor, contributing to target binding.
-
Methyl Group: The 2-methyl group provides a handle for further chemical modification and can be used to fine-tune the molecule's shape (conformation) to optimize its fit within a biological target's binding pocket.
This compound could serve as a valuable intermediate for synthesizing novel inhibitors for enzymes or receptors in therapeutic areas such as oncology and inflammatory diseases.[9]
Conclusion
While direct experimental data for 4-Fluoro-2-methyl-thiobenzamide remains elusive, a robust and scientifically grounded profile can be constructed by analyzing its parent analogue, 4-Fluorothiobenzamide, and applying fundamental principles of chemical reactivity. The model compound is a stable, crystalline solid whose synthesis is readily achievable via thionation of the corresponding benzamide. The introduction of a 2-methyl group is predicted to decrease planarity due to steric hindrance, lower the melting point, and require an alternative synthetic starting material like 4-Fluoro-2-methylbenzonitrile. The combination of the thioamide functional group and the strategic placement of fluorine makes this class of compounds highly attractive for further exploration in medicinal chemistry and drug development programs.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 737223, 4-Fluorothiobenzamide. Available at: [Link]
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Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Available at: [Link]
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Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. Available at: [Link]
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